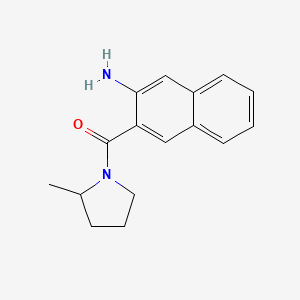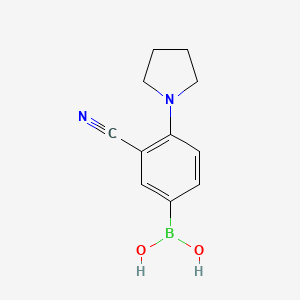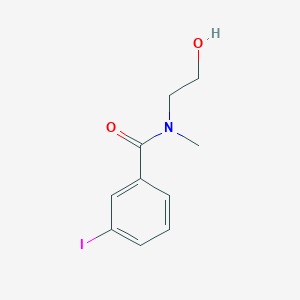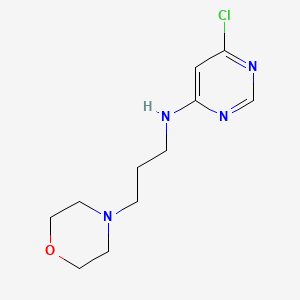
3-(2-甲基吡咯烷-1-羰基)萘-2-胺
描述
3-(2-Methylpyrrolidine-1-carbonyl)naphthalen-2-amine is a chemical compound with the molecular formula C16H18N2O and a molecular weight of 254.33 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H18N2O/c1-11-5-4-8-18(11)16(19)14-9-12-6-2-3-7-13(12)10-15(14)17/h2-3,6-7,9-11H,4-5,8,17H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
3-(2-Methylpyrrolidine-1-carbonyl)naphthalen-2-amine is a powder at room temperature . Its molecular weight is 254.33 .科学研究应用
Medicinal Chemistry
In medicinal chemistry, the pyrrolidine ring, a component of 3-(2-Methylpyrrolidine-1-carbonyl)naphthalen-2-amine, is valued for its ability to efficiently explore the pharmacophore space due to its sp3 hybridization . This allows for the creation of molecules with significant stereochemical complexity and three-dimensional coverage, which can lead to the discovery of novel biologically active compounds. The compound’s potential applications in medicinal chemistry include the design of new drugs with selective target activity.
Materials Science
The structural features of 3-(2-Methylpyrrolidine-1-carbonyl)naphthalen-2-amine suggest potential applications in materials science, particularly in the development of organic compounds for optoelectronic devices . Its molecular framework could be utilized in the synthesis of materials with desirable optical and electronic properties, such as low absorption and specific emission spectra suitable for device fabrication.
Environmental Science
While specific applications in environmental science are not directly cited, the compound’s structural characteristics, particularly the pyrrolidine ring, could be explored for environmental remediation technologies . Its potential for forming bioactive molecules might be leveraged in the development of agents for the detoxification of pollutants or the synthesis of environmentally friendly materials.
Analytical Chemistry
In analytical chemistry, 3-(2-Methylpyrrolidine-1-carbonyl)naphthalen-2-amine could be used as a standard or reagent in various chromatographic and spectroscopic methods . Its well-defined structure and purity make it suitable for use in calibrating instruments or as a reference compound in the quantitative analysis of complex mixtures.
Biochemistry
The compound’s pyrrolidine ring is a common motif in bioactive molecules, which suggests its utility in biochemical research . It could be used to study enzyme-substrate interactions, receptor binding, or as a building block in the synthesis of peptides and other biologically relevant molecules.
Pharmacology
In pharmacology, the stereogenicity of the pyrrolidine ring in 3-(2-Methylpyrrolidine-1-carbonyl)naphthalen-2-amine could be exploited to develop enantioselective drugs . The different spatial orientations of substituents on the pyrrolidine ring can lead to varied biological profiles, which is crucial for the design of drugs with specific pharmacological effects.
安全和危害
属性
IUPAC Name |
(3-aminonaphthalen-2-yl)-(2-methylpyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-11-5-4-8-18(11)16(19)14-9-12-6-2-3-7-13(12)10-15(14)17/h2-3,6-7,9-11H,4-5,8,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCJPHJVCBEHOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1C(=O)C2=CC3=CC=CC=C3C=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylpyrrolidine-1-carbonyl)naphthalen-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl 2-fluoro-4'-(piperidine-1-carbonyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B1427520.png)
![benzyl N-[(2S)-1-(ethylamino)-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B1427521.png)








![1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine](/img/structure/B1427534.png)
![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-3-amine](/img/structure/B1427535.png)